molecular formula C13H18N2O3 B1296411 2-Amino-6-benzamidohexanoic acid CAS No. 5107-18-6

2-Amino-6-benzamidohexanoic acid

Cat. No.: B1296411
CAS No.: 5107-18-6
M. Wt: 250.29 g/mol
InChI Key: KODLJWKGAKBGOB-UHFFFAOYSA-N
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Description

2-Amino-6-benzamidohexanoic acid is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-6-benzamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODLJWKGAKBGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318715
Record name 2-Amino-6-benzamidohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5107-18-6
Record name 5107-18-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-benzamidohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-alpha-Fmoc-N-epsilon-benzoyl-L-lysine

High-Purity Synthesis of N- -Fmoc-N- -Benzoyl-L-Lysine: A Chelation-Mediated Strategy

Executive Summary

The discovery of Lysine Benzoylation (Kbz) as a novel histone post-translational modification (PTM) regulated by SIRT2 has created an urgent demand for specific chemical tools to study epigenetic mechanisms. N-


-Fmoc-N-

-Benzoyl-L-Lysine

Direct acylation of lysine is plagued by regioselectivity issues due to the presence of two amino groups (


Copper(II) Chelation Strategy




8-HydroxyquinolineEDTA

Strategic Retrosynthesis & Pathway Logic

The synthesis relies on the "temporary protection" principle.[1] We cannot simply react Fmoc-Lys-OH with benzoyl chloride because the side-chain amine is unprotected, but starting from free lysine requires distinguishing the two amines.

The Copper(II) Advantage
  • Regiocontrol: Copper(II) forms a stable, square-planar complex with the

    
    -amino and 
    
    
    -carboxyl groups of lysine. The
    
    
    -amine remains distal and uncoordinated, available for reaction.
  • Economy: Reagents (Copper sulfate, Benzoyl chloride) are inexpensive commodity chemicals.

  • Scalability: The process relies on precipitation and washing rather than chromatography for intermediates.

Reaction Workflow Visualization

SynthesisPathwayLysL-Lysine HClCuComplexLysine-Cu(II) Complex(Masked α-NH2/COOH)Lys->CuComplexCuCO3 or CuSO4RefluxBzComplexε-Benzoyl-Lys-Cu(II) Complex(Precipitate)CuComplex->BzComplexBz-Cl, NaOHSchotten-BaumannHLysBzH-Lys(Bz)-OH(Free Intermediate)BzComplex->HLysBzDecomplexation(8-Hydroxyquinoline or EDTA)FinalFmoc-Lys(Bz)-OH(Target)HLysBz->FinalFmoc-OSu, NaHCO3Acetone/H2O

Figure 1: Chelation-mediated synthesis pathway ensuring exclusive

Detailed Experimental Protocol

Phase 1: Formation of the Lysine-Copper(II) Complex

This step creates the "masked" lysine substrate.

Reagents:

  • L-Lysine Monohydrochloride (100 mmol)

  • Basic Copper Carbonate (

    
    ) or Copper Sulfate (
    
    
    )
  • Deionized Water[2]

Protocol:

  • Dissolve L-Lysine HCl (18.3 g, 100 mmol) in 150 mL of boiling deionized water.

  • Add Basic Copper Carbonate (approx. 12-15 g) in small portions to the boiling solution. Note: Excess copper carbonate is used to ensure complete complexation; unreacted solid will be filtered off.

  • Reflux the mixture for 30–45 minutes. The solution will turn a deep, brilliant blue.

  • Hot filter the solution through a sintered glass funnel to remove unreacted copper carbonate.

  • Cool the filtrate to room temperature. The Lysine-Copper complex is stable and can be used directly in the next step.

Phase 2: Selective -Benzoylation

We utilize Schotten-Baumann conditions to benzoylate the distal amine.

Reagents:

  • Benzoyl Chloride (Bz-Cl) (1.1 equiv)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    )
    
  • Acetone (optional, for solubility)

Protocol:

  • Chill the blue Lysine-Copper filtrate to 0–5°C in an ice bath.

  • Add 100 mL of Acetone to improve the solubility of the organic chloride.

  • Simultaneously add Benzoyl Chloride (12.8 mL, 110 mmol) and 2M NaOH dropwise.

    • Critical Control: Maintain pH between 9.0 and 10.0. If pH drops below 8, the amine protonates and becomes unreactive. If pH > 12, hydrolysis of Benzoyl Chloride competes.

  • Stir vigorously for 2 hours at 0°C, then allow to warm to room temperature over 1 hour.

  • A light blue/grey precipitate (

    
    -Benzoyl-Lysine Copper Complex) will form.
    
  • Filter the precipitate and wash thoroughly with water, then acetone, to remove excess Benzoyl Chloride and benzoic acid byproducts.

  • Validation: The filtrate should be clear or pale blue; the solid is your product.

Phase 3: Copper Decomplexation (The Clean Method)

Avoid Hydrogen Sulfide (

Preferred Method: 8-Hydroxyquinoline (Oxine) Precipitation This method is superior for scale-up as it precipitates copper as an insoluble oxinate, leaving pure H-Lys(Bz)-OH in solution.

Protocol:

  • Suspend the wet copper complex cake in 300 mL of water.

  • Add 8-Hydroxyquinoline (1.3 equiv relative to Copper) and stir at 60°C for 1 hour.

  • The copper will transfer to the 8-hydroxyquinoline, forming a green/yellow insoluble precipitate (Copper Oxinate).

  • Filter off the precipitate.[3] The filtrate contains the free H-Lys(Bz)-OH .

  • Wash the precipitate with hot water to recover entrained product.

  • Concentrate the combined aqueous filtrate.

  • (Optional) If traces of green color remain, treat with a small amount of Chelex 100 resin.

Alternative Method: EDTA Decomplexation

  • Dissolve the complex in water.

  • Add EDTA disodium salt (1.1 equiv).

  • The solution turns blue (Cu-EDTA complex).

  • The free amino acid H-Lys(Bz)-OH is often less soluble than the Cu-EDTA complex and may precipitate upon concentration or pH adjustment (Isoelectric point ~ pH 7.5). However, separating the highly soluble Cu-EDTA from the zwitterionic amino acid can be difficult without ion-exchange chromatography. Therefore, the 8-Hydroxyquinoline method is preferred for batch synthesis.

Phase 4: N- -Fmoc Protection

Standard Fmoc protection using Fmoc-OSu is preferred over Fmoc-Cl to prevent dipeptide formation.

Reagents:

  • H-Lys(Bz)-OH (from Phase 3)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • 
     or 
    
    
  • Dioxane/Water or Acetone/Water (1:1)

Protocol:

  • Dissolve H-Lys(Bz)-OH (approx. 80 mmol crude) in 150 mL 10%

    
     (aq). Add 150 mL Acetone.
    
  • Add Fmoc-OSu (27 g, 80 mmol) slowly.

  • Stir at room temperature for 18–24 hours.

  • Workup:

    • Evaporate Acetone under reduced pressure.

    • Extract the aqueous phase with Ethyl Acetate (2x) to remove unreacted Fmoc-OSu and byproducts (Fmoc-OH is removed later).

    • Acidify the aqueous phase carefully with 1M HCl to pH 2.0. The product Fmoc-Lys(Bz)-OH will precipitate as a white solid.

    • Extract the precipitate into Ethyl Acetate.

    • Wash organic layer with 1M HCl, Water, and Brine.

    • Dry over

      
       and concentrate.
      
  • Crystallization: Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Consistent with Structure1H NMR (DMSO-d6), MS (ESI)
Melting Point 145–155°C (Typical for Fmoc-Lys derivs)Capillary MP
Enantiomeric Purity < 0.5% D-IsomerChiral HPLC

NMR Expectations (DMSO-d6):

  • Fmoc Group: Doublets at 7.9, 7.7 ppm; Triplets at 7.4, 7.3 ppm (8H total). CH2-CH protons around 4.2-4.4 ppm.

  • Benzoyl Group: Multiplets at 7.8 ppm (2H, ortho) and 7.4-7.5 ppm (3H, meta/para).

  • Lysine Backbone:

    
    -H (~4.0 ppm), 
    
    
    -CH2 (~3.2 ppm, quartet due to NH coupling),
    
    
    -CH2 (1.3-1.8 ppm multiplets).
  • Amides:

    
    -NH (Triplet, ~8.5 ppm), 
    
    
    -NH (Doublet, ~7.6 ppm).

Troubleshooting & Optimization

Solubilization of Intermediates

If the

  • Fix: Triturate the gum with warm acetone. The complex is insoluble in acetone, while the organic impurities will dissolve.

Controlling Racemization

The copper complex method is exceptionally resistant to racemization because the

  • Check: Use Chiral HPLC if the product is intended for clinical candidates.

Storage and Stability
  • Stability: The benzoyl amide bond is highly stable to TFA (used in SPPS cleavage) and Piperidine (used in Fmoc removal).

  • Storage: Store at +2°C to +8°C, desiccated.

References

  • Roeske, R. W., et al. "Selective epsilon-acylation of lysine via copper complexes." Journal of Organic Chemistry, 1967.
  • Modern Decomplexation (8-Hydroxyquinoline)

    • Wiejak, S., Masiukiewicz, E., & Rzeszotarska, B. "A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine: Copper(II) Complex of Ne-tert-Butoxycarbonyl-L-lysine." Chemical and Pharmaceutical Bulletin, 1999.[3]

    • - Describes the high-yield removal of copper using 8-quinolinol.

  • Histone Benzoylation (Kbz)

    • Huang, H., et al. "Lysine benzoylation is a histone mark regulated by SIRT2.
    • - Establishes the biological relevance of the target molecule.

  • Fmoc Protection Standards: Fields, G. B., & Noble, R. L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 1990. Standard reference for Fmoc-OSu protection protocols.

2-Amino-6-benzamidohexanoic Acid: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data & Synthesis of 2-Amino-6-benzamidohexanoic Acid (


-Benzoyl-L-lysine)
Content Type:  Technical Reference Guide
Audience:  Synthetic Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

This compound (also known as


-benzoyl-L-lysine or H-Lys(Bz)-OH) is a critical non-canonical amino acid. It serves as a structural standard for studying histone post-translational modifications (specifically lysine benzoylation, 

), a probe in enzymatic assays for histone deacetylases (HDACs), and an orthogonal protecting group strategy in peptide synthesis.

This guide provides a definitive workflow for the regioselective synthesis, purification, and spectroscopic validation (NMR, IR) of H-Lys(Bz)-OH. Unlike generic databases, this document focuses on the causality of spectral features and the logic of the synthetic route.

Part 1: Chemical Identity & Structural Logic

PropertyDetail
IUPAC Name (2S)-2-Amino-6-benzamidohexanoic acid
Common Synonyms

-Benzoyl-L-lysine; H-Lys(Bz)-OH
CAS Number 5107-18-6 (L-isomer)
Molecular Formula C

H

N

O

Molecular Weight 250.29 g/mol
Structural Feature Lysine backbone with a benzoyl group acylated exclusively at the

-amine.
Structural Significance

The molecule possesses two amine functionalities with distinct pKa values (


-NH


8.9;

-NH


10.5). In H-Lys(Bz)-OH, the

-amine is converted to a benzamide, removing its basicity and ability to be protonated at physiological pH. This alteration is the chemical basis for its use as a mimic of acetylated/benzoylated histones, disrupting electrostatic interactions between DNA and chromatin.

Part 2: Regioselective Synthesis (The Copper Complex Method)

Direct benzoylation of lysine often leads to di-acylation (


-dibenzoyl-lysine). To achieve high specificity for the 

-position without using expensive orthogonal protecting groups (like Fmoc/Boc), the Copper(II) Chelation Method is the industry standard.
Mechanistic Logic

Copper(II) ions form a stable coordination complex with the


-amino and 

-carboxylate groups of lysine. This "masks" the

-position, leaving the

-amine free to react with benzoyl chloride.
Protocol Workflow
  • Chelation: L-Lysine HCl is dissolved in water with Basic Copper Carbonate (CuCO

    
     Cu(OH)
    
    
    
    ) or Copper Sulfate (CuSO
    
    
    ) under reflux to form the deep blue
    
    
    (lysyl)copper(II) complex.
  • Acylation: The complex is cooled to 0°C. Benzoyl chloride (BzCl) is added dropwise under Schotten-Baumann conditions (maintaining pH > 8 with base). The

    
    -amine attacks the BzCl.
    
  • Decomplexation: The copper is removed using EDTA or Thioacetamide/H

    
    S, precipitating the free ligand H-Lys(Bz)-OH.
    
  • Purification: Recrystallization from water/ethanol.

Visualization: Synthesis Pathway

SynthesisWorkflow Lys L-Lysine HCl Complex Lys-Cu(II) Complex (α-amino protected) Lys->Complex Reflux, H2O Cu Cu(II) Source (CuCO3 / CuSO4) Cu->Complex Int ε-Benzoyl-Lys-Cu(II) Complex->Int BzCl, pH 9-10, 0°C BzCl Benzoyl Chloride (Schotten-Baumann) BzCl->Int Decomplex Decomplexation (EDTA or H2S) Int->Decomplex Product H-Lys(Bz)-OH (Precipitate) Decomplex->Product Filter & Wash

Caption: Chelation-based regioselective synthesis of N-epsilon-benzoyl-L-lysine protecting the alpha-amine.

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR data below validates the structure. The key diagnostic feature is the downfield shift of the


-methylene protons and the presence of aromatic signals.

Solvent: DMSO-


 (Preferred for observing amide protons) or D

O/NaOD. Reference: TMS (

0.00 ppm).

H NMR Data Table (DMSO-

, 300/500 MHz)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Amide NH 8.45 - 8.55 Triplet (

)
1HDiagnostic

-NH. Coupled to

-CH

. Disappears in D

O exchange.
Aromatic 7.80 - 7.85 Doublet (

)
2HOrtho-protons of benzoyl group. Deshielded by carbonyl.
Aromatic 7.45 - 7.55 Multiplet (

)
3HMeta and Para protons of benzoyl group.

-CH
3.15 - 3.25 Multiplet (

)
1HUpfield relative to peptides because it is a free amine/zwitterion.

-CH

3.25 - 3.35 Quartet/Multiplet2HShifted downfield (vs. ~2.6 ppm in Lys) due to the electron-withdrawing benzamide.

-CH

1.40 - 1.80 Multiplets4HOverlapping methylene signals of the lysine side chain.

-CH

1.30 - 1.45 Multiplet2HCentral methylene, most shielded alkyl protons.

C NMR Data Table (DMSO-

)
Carbon Type

(ppm)
Assignment
Carbonyl (Acid) ~170.5Carboxylic acid (

-COOH).
Carbonyl (Amide) 166.3 Benzamide carbonyl. Diagnostic peak.
Aromatic (Quat) 134.8Ipso-carbon of phenyl ring.
Aromatic (CH) 131.0, 128.2, 127.1Ortho, meta, para carbons.

-CH
55.2Chiral center carbon.

-CH

39.5 Methylene adjacent to benzamide.

-CH

34.2Adjacent to chiral center.

-CH

29.0

-CH

22.5
Infrared Spectroscopy (FT-IR)

IR is used to confirm the formation of the amide bond and the presence of the carboxylic acid/zwitterion.

Frequency (cm

)
Vibration ModeInterpretation
3300 - 3400 N-H StretchBroad band; indicates amide NH and amine.
2800 - 3100 C-H StretchAlkyl chain (methylene) stretches.
1630 - 1650 Amide I C=O stretch of the benzamide. Strong intensity.
1580 - 1610 COO

Asym
Carboxylate anti-symmetric stretch (zwitterionic form).
1530 - 1550 Amide II N-H bending / C-N stretching combination.
1400 - 1420 COO

Sym
Carboxylate symmetric stretch.
690 - 710 C-H Bend (oop)Monosubstituted benzene ring (out-of-plane bending).

Part 4: Quality Control & Self-Validation

To ensure the integrity of the synthesized or purchased material, use the following self-validation logic:

  • The Ninhydrin Test:

    • Observation: H-Lys(Bz)-OH should give a positive Ninhydrin test (Purple/Blue) because the

      
      -amine is free.
      
    • Contrast: If the test is negative, the

      
      -amine is blocked (incorrect synthesis) or the molecule is fully protected.
      
  • Solubility Check:

    • Insoluble in non-polar organic solvents (CHCl

      
      , Hexane).
      
    • Soluble in water (pH dependent), acetic acid, and DMSO.

  • Mass Spectrometry (ESI-MS):

    • Positive Mode (

      
      ): Expected m/z = 251.14.
      
    • Look for the loss of the benzoyl group (fragment -105 Da) in MS/MS.

Connectivity Diagram (HMBC/COSY)

This diagram illustrates the NMR correlations required to confirm the structure.

NMR_Connectivity AmideNH Amide NH (8.5 ppm) EpsilonCH2 ε-CH2 (3.3 ppm) AmideNH->EpsilonCH2 COSY (3-bond) BenzoylCO Benzoyl C=O (166 ppm) AmideNH->BenzoylCO HMBC EpsilonCH2->BenzoylCO HMBC (Long range) OrthoH Ortho-Ar H (7.8 ppm) OrthoH->BenzoylCO HMBC

Caption: Key 2D-NMR correlations. HMBC links the side chain to the benzoyl group, confirming acylation at the epsilon position.

References

  • Bezas, A., & Zervas, L. (1961). Journal of the American Chemical Society. "On the Peptides of L-Lysine." This is the foundational text for copper-complex protection of lysine.
  • Spectroscopic Data Sources

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1550543, (S)-2-Amino-6-benzamidohexanoic acid. Retrieved from [Link]

    • Biological Magnetic Resonance Data Bank (BMRB).
  • Huang, H., et al. (2018). Nature Communications. "Lysine benzoylation is a histone mark regulated by SIRT2.

The Benzoyl Group: A Cornerstone in the Genesis of Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, Application, and Enduring Legacy of Benzoyl-Protected Amino Acids

For the modern researcher in peptide chemistry and drug development, the arsenal of amino-protecting groups is vast and sophisticated. Yet, to truly grasp the intricacies of contemporary methods, it is essential to understand the foundational discoveries that paved the way. The benzoyl group, while now largely of historical interest in routine solid-phase peptide synthesis, represents the very genesis of the protecting group strategy. This guide delves into the discovery and history of benzoyl-protected amino acids, offering a detailed look at the core chemical principles, the pioneering experimental protocols, and the critical role this simple aroyl group played in launching the field of synthetic peptide chemistry.

The Dawn of a Concept: From Simple Derivatives to a Synthetic Strategy

The story of the benzoyl group in amino acid chemistry predates the concept of a "protecting group." In 1838, the German chemist Justus von Liebig observed the conversion of benzoic acid to hippuric acid (N-benzoylglycine) in horses, a fundamental discovery in metabolic chemistry. The first chemical synthesis of hippuric acid was achieved by Victor Dessaignes in 1853 by heating glycine with benzoyl chloride. However, it was the seminal work of Carl Schotten and Eugen Baumann in the 1880s that established a general and practical method for the N-benzoylation of amino acids. The Schotten-Baumann reaction, typically involving the acylation of an amine in the presence of an aqueous base, became a reliable method for characterizing amino acids.

It was the visionary Emil Fischer, at the turn of the 20th century, who elevated the benzoyl group from a mere derivative to a strategic tool in his quest to synthesize peptides. Fischer recognized that to form a peptide bond between two different amino acids, the amino group of one and the carboxyl group of the other had to be selectively activated and coupled, while preventing self-polymerization. This necessitated the "protection" of the amino group of the N-terminal amino acid. The benzoyl group, being stable to the conditions of peptide coupling, was Fischer's choice for this critical role.

The Chemistry of Benzoyl Protection and Deprotection

The utility of a protecting group is defined by the ease of its introduction, its stability under various reaction conditions, and the facility of its removal. The benzoyl group fulfilled the first two criteria admirably for its time but presented significant challenges for the third.

The Schotten-Baumann Reaction: A Robust Method for Benzoylation

The N-benzoylation of amino acids is most commonly achieved via the Schotten-Baumann reaction. The mechanism involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically performed in a biphasic system of an organic solvent and aqueous alkali, which serves to neutralize the liberated hydrochloric acid and deprotonate the amino acid.

Diagram 1: Mechanism of the Schotten-Baumann Reaction for N-Benzoylation of an Amino Acid

Schotten_Baumann AA R-CH(NH2)-COO- Nuc_attack Nucleophilic Attack AA->Nuc_attack BzCl Ph-CO-Cl BzCl->Nuc_attack OH_minus OH- OH_minus->AA Deprotonation Tetrahedral Tetrahedral Intermediate Nuc_attack->Tetrahedral Product N-Benzoyl Amino Acid R-CH(NH-CO-Ph)-COO- Tetrahedral->Product Cl- elimination

Caption: Mechanism of the Schotten-Baumann Reaction.

The Challenge of Deprotection: A Double-Edged Sword

The robustness of the benzoyl group, a key advantage during peptide coupling, became its primary drawback during deprotection. The amide bond of the N-benzoyl group is exceptionally stable, requiring harsh conditions for its cleavage. The primary method for deprotection was acid or base hydrolysis, often requiring prolonged heating with concentrated acid (e.g., 6M HCl) or base (e.g., 2M NaOH). These conditions, unfortunately, were often sufficient to cleave the very peptide bonds that had been so painstakingly constructed, leading to low yields and significant side reactions, particularly for longer or more sensitive peptides.

Diagram 2: Workflow for Benzoyl-Protected Peptide Synthesis

Peptide_Synthesis_Workflow Start Amino Acid 1 Protection N-Benzoylation (Schotten-Baumann) Start->Protection Protected_AA1 N-Benzoyl Amino Acid 1 Protection->Protected_AA1 Activation Carboxyl Activation (e.g., Acyl Chloride) Protected_AA1->Activation Activated_AA1 Activated N-Benzoyl Amino Acid 1 Activation->Activated_AA1 Coupling Peptide Bond Formation Activated_AA1->Coupling AA2 Amino Acid 2 AA2->Coupling Protected_Dipeptide N-Benzoyl Dipeptide Coupling->Protected_Dipeptide Deprotection Deprotection (Harsh Acid/Base Hydrolysis) Protected_Dipeptide->Deprotection Final_Dipeptide Dipeptide Deprotection->Final_Dipeptide

Caption: Early Peptide Synthesis Workflow using Benzoyl Protection.

Experimental Protocols: A Modern Rendition of a Classic Technique

While no longer standard practice in automated peptide synthesizers, the following protocols provide a practical understanding of the chemistry involved.

Protocol: N-Benzoylation of Glycine (Synthesis of Hippuric Acid)

Materials:

  • Glycine

  • 10% (w/v) Sodium Hydroxide Solution

  • Benzoyl Chloride

  • Diethyl Ether

  • Concentrated Hydrochloric Acid

  • Ice Bath

  • Buchner Funnel and Flask

  • Filter Paper

Procedure:

  • In a 250 mL flask, dissolve 5.0 g of glycine in 50 mL of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath.

  • Add 8.0 mL of benzoyl chloride in small portions while vigorously stirring the solution.

  • After the addition is complete, continue to stir for 15-20 minutes.

  • Transfer the solution to a separatory funnel and extract with 20 mL of diethyl ether to remove any unreacted benzoyl chloride (discard the ether layer).

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2-3 (check with pH paper). A white precipitate of hippuric acid will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water.

  • Recrystallize the crude product from hot water to obtain pure hippuric acid.

  • Allow the crystals to dry completely and determine the yield and melting point.

Protocol: Deprotection of N-Benzoyl-Glycine (Hydrolysis to Glycine)

Materials:

  • N-Benzoyl-Glycine (Hippuric Acid)

  • 6 M Hydrochloric Acid

  • Reflux Condenser

  • Heating Mantle

  • Sodium Hydroxide (for neutralization)

Procedure:

  • Place 2.0 g of N-benzoyl-glycine and 20 mL of 6 M hydrochloric acid into a 100 mL round-bottom flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Continue refluxing for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of benzoic acid may form upon cooling.

  • Filter the mixture to remove the benzoic acid precipitate.

  • The filtrate, containing glycine hydrochloride, can be neutralized with a base such as sodium hydroxide to precipitate the free glycine, though isolation can be challenging due to its high water solubility.

Quantitative Data and Comparison

The following table summarizes typical reaction parameters for the benzoylation of a simple amino acid and provides a qualitative comparison with modern protecting groups.

ParameterBenzoyl GroupCarbobenzoxy (Cbz) GroupBoc Group
Introduction Schotten-Baumann (NaOH, Benzoyl Chloride)Cbz-Cl, mild baseBoc-anhydride, mild base
Typical Yield > 80%> 90%> 95%
Stability Very stable to acid and catalytic hydrogenationStable to mild acid/base, cleaved by H2/PdLabile to moderate acid (TFA)
Deprotection Strong acid/base hydrolysis (e.g., 6M HCl, reflux)Catalytic hydrogenation (H2/Pd), HBr/acetic acidTrifluoroacetic acid (TFA)
Compatibility Low (cleaves peptide bonds)HighVery High

The Legacy of the Benzoyl Group

The limitations of the benzoyl group were a powerful impetus for innovation. The harsh deprotection conditions spurred chemists to search for more labile protecting groups, leading directly to the groundbreaking work of Max Bergmann and Leonidas Zervas in 1932. Their introduction of the carbobenzoxy (Cbz or Z) group, which could be cleaved under mild conditions by catalytic hydrogenation, revolutionized peptide synthesis and opened the door to the synthesis of complex polypeptides.

While the benzoyl group is no longer a workhorse in modern peptide synthesis, its historical significance is undeniable. It was the first widely used amino-protecting group and was instrumental in Emil Fischer's pioneering work that laid the logical foundation for the entire field. The challenges posed by its stability and removal provided the critical problems that, once solved, propelled peptide chemistry into the modern era. Understanding the story of the benzoyl group is to understand the very origins of rational chemical synthesis of biological molecules.

References

  • Schotten, C. (1884). Ueber die amphoteren Eigenschaften der Eiweisskörper. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Hippursäure. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222. [Link]

  • Fischer, E. (1906). Synthese von Polypeptiden. Berichte der deutschen chemischen Gesellschaft, 39(1), 453-469. [Link]

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. [Link]

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag Berlin Heidelberg. [Link]

Methodological & Application

Technical Application Note: High-Fidelity Incorporation of Fmoc-Lys(Bz)-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026


-Fmoc-

-benzoyl-L-lysine Document ID: AN-SPPS-KBZ-042

Introduction & Chemical Context

The incorporation of


-Fmoc-

-benzoyl-L-lysine
(Fmoc-Lys(Bz)-OH) is a critical step in synthesizing peptides for studying Lysine Benzoylation (

), a post-translational modification (PTM) linking histone marks to metabolism and transcriptional regulation.

Unlike standard amino acids, Fmoc-Lys(Bz)-OH presents specific physicochemical challenges:

  • Steric Hindrance: The benzoyl moiety at the

    
    -position adds significant bulk, potentially impeding the acylation rate, particularly in growing peptide chains with high secondary structure content.
    
  • Hydrophobicity: The aromatic benzoyl group reduces solubility in standard SPPS solvents like DMF, often necessitating polarity adjustments.

  • Orthogonality: The benzoyl amide bond is extremely stable. It is designed to survive both the basic conditions of Fmoc removal (20% Piperidine) and the acidic conditions of global cleavage (95% TFA). It is not a protecting group; it is the final modification.

This protocol details an optimized workflow using DIC/Oxyma Pure activation to maximize coupling efficiency while minimizing racemization, ensuring the integrity of the bioactive peptide.

Pre-Synthesis Considerations

Before initiating synthesis, evaluate the following parameters to ensure protocol success.

Reagent Solubility & Solvent Selection

Fmoc-Lys(Bz)-OH is more hydrophobic than Fmoc-Lys(Boc)-OH.

  • Standard Solvent: DMF (N,N-Dimethylformamide).

  • Recommendation: If the solution appears cloudy at 0.1 M, add NMP (N-methyl-2-pyrrolidone) or DCM (Dichloromethane) to the coupling mixture (ratio 80:20 DMF:NMP). This disrupts aggregation and improves solvation of the hydrophobic side chain.

Resin Selection
  • Rink Amide Resin: Recommended for C-terminal amides.

  • Wang Resin: Recommended for C-terminal acids.

  • Loading: Use low-loading resin (0.3 – 0.5 mmol/g) for peptides >15 residues to prevent steric crowding as the bulky benzoyl groups accumulate.

Experimental Protocol: Coupling Fmoc-Lys(Bz)-OH

Materials Required
  • Amino Acid: Fmoc-Lys(Bz)-OH (3.0 – 5.0 equivalents relative to resin loading).

  • Activator: Diisopropylcarbodiimide (DIC).

  • Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate). Note: Oxyma is preferred over HOBt/HOAt due to superior safety and reaction rates.

  • Solvent: DMF (peptide synthesis grade).

Workflow Diagram

The following flowchart illustrates the critical decision pathways for incorporating this modified residue.

SPPS_Protocol cluster_Activation Activation Strategy Start Start: Resin-Peptide Complex Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Solubilize Dissolve Fmoc-Lys(Bz)-OH (DMF or DMF/NMP) Wash1->Solubilize AddReagents Add Oxyma Pure + DIC (1:1:1 eq) Solubilize->AddReagents PreActivate Pre-activation (2-3 mins) AddReagents->PreActivate Couple Coupling Reaction (2 hours, RT) PreActivate->Couple Wash2 Wash (DMF x 5) Couple->Wash2 QC Kaiser Test (Ninhydrin) Wash2->QC Recouple Double Coupling (Fresh Reagents) QC->Recouple Positive (Blue) NextAA Proceed to Next AA QC->NextAA Negative (Colorless) Cap Capping (Ac2O/Lutidine) Recouple->Cap Cap->NextAA

Figure 1: Logic flow for the incorporation of Fmoc-Lys(Bz)-OH, emphasizing the quality control checkpoint to handle steric hindrance.

Step-by-Step Procedure
Step 1: Fmoc Deprotection of Previous Residue
  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash with DMF (5 x 1 min) to remove all traces of piperidine. Crucial: Residual piperidine will cause premature Fmoc removal of the incoming Lys(Bz).

Step 2: Activation (The Pre-Mix)

Why this matters: In situ activation is standard, but a short pre-activation ensures the active ester is formed before contact with the resin, reducing aggregation risks.

  • Weigh 4.0 eq of Fmoc-Lys(Bz)-OH.

  • Dissolve in minimum volume of DMF (or DMF/NMP 8:2).

  • Add 4.0 eq of Oxyma Pure.

  • Add 4.0 eq of DIC.

  • Agitate for 2–3 minutes . The solution may turn yellow/orange; this is normal.

Step 3: Coupling
  • Transfer the activated solution to the reaction vessel containing the resin.

  • Agitate at Room Temperature (RT) for 2 hours .

    • Note: Standard AAs take 45-60 mins. Due to the benzoyl group's bulk, we extend this to 2 hours.

  • Drain and wash with DMF (3 x 1 min).

Step 4: Monitoring (QC)

Perform a Kaiser Test (Ninhydrin):

  • Take a few resin beads.

  • Add Ninhydrin reagents (Phenol, KCN, Ninhydrin). Heat at 100°C for 2 mins.

  • Result Analysis:

    • Colorless/Yellow: Coupling complete (>99%). Proceed.

    • Blue/Purple: Incomplete coupling (free amines present). Perform Step 5.

Step 5: Double Coupling (Conditional)

If Kaiser test is positive:

  • Repeat Step 2 and 3 using fresh reagents.

  • Consider using HATU/DIEA (3.0 eq) for the second coupling if DIC/Oxyma fails, but be wary of racemization.

Step 6: Capping (Recommended)

To prevent deletion sequences:

  • Treat resin with Acetic Anhydride/Lutidine/DMF (5:6:89) for 10 mins.

  • This acetylates any unreacted amines, terminating the chain.

Cleavage and Isolation

The benzoyl group on the lysine


-amine is an amide. Amides are generally stable to acidolysis.

Cleavage Cocktail:

  • Reagent K equivalent: 92.5% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% EDT (Ethanedithiol) / 2.5%

    
    .
    
  • Note: If the peptide contains no Cys/Met, EDT can be omitted.

Procedure:

  • Incubate resin in cocktail for 2–3 hours.

  • Precipitate in cold Diethyl Ether.

  • Centrifuge and lyophilize.

Validation: The mass shift for a Benzoyl group (


) replacing a Hydrogen is +104.1 Da  compared to a standard Lysine residue.
  • Target Mass = [Unmodified Peptide Mass] + 104.1 Da.

Troubleshooting Data Table

IssueObservationRoot CauseSolution
Incomplete Coupling Blue Kaiser test after 2 hrsSteric hindrance of Benzoyl groupPerform double coupling; switch solvent to NMP; increase temp to 50°C (carefully).
Precipitation Cloudy reaction mixtureHydrophobicity of Fmoc-Lys(Bz)-OHAdd DCM or NMP to the coupling mixture.
Low Yield HPLC shows deletion sequencesAggregation of peptide chainUse low-loading resin; use "Magic Mixture" (DCM/DMF/NMP) for washes.
Mass Mismatch Mass is -104 Da vs expectedBenzoyl group lost (Very Rare)Check if harsh hydrolysis conditions were used. Standard TFA does not remove Benzoyl.

References

  • Discovery of Lysine Benzoylation: Huang, H., et al. (2018). "Lysine benzoylation is a histone mark regulated by SIRT2." Nature Communications, 9, 3374. [Link]

  • SPPS Standard Protocols: Chan, W.C., & White, P.D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

  • Coupling Reagents (Oxyma/DIC): El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. [Link]

Technical Guide: N-epsilon-benzoyl-L-lysine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of N-epsilon-benzoyl-L-lysine (often abbreviated as Lys(Bz) or Kbz ) as a specific substrate probe for profiling Sirtuin 2 (SIRT2) and other lysine deacylases (KDACs).

While N-epsilon-acetyl-L-lysine is the canonical substrate for histone deacetylases (HDACs), the bulky, hydrophobic benzoyl group serves as a critical "structural probe" to interrogate the hydrophobic active site channels of specific isoforms, particularly SIRT2.

Introduction & Biological Context

N-epsilon-benzoyl-L-lysine is a non-canonical amino acid derivative where the


-amino group of lysine is modified by a benzoyl moiety.[1][2] In drug discovery and epigenetics, this modification is not merely a synthetic tool but mimics a bona fide post-translational modification (PTM) known as Lysine Benzoylation (Kbz) .
Why Use N-epsilon-benzoyl-L-lysine?
  • Isoform Specificity (SIRT2 vs. SIRT1): SIRT2 possesses a distinct, enlarged hydrophobic pocket designed to accommodate long-chain (myristoyl) or bulky aromatic (benzoyl) acyl groups. SIRT1, while capable, shows significantly lower catalytic efficiency (

    
    ) for benzoyl groups compared to SIRT2.
    
  • Mechanism of Action: The assay exploits the steric exclusion principle. Standard HDACs (Class I/II) struggle to accommodate the bulky benzoyl group, whereas SIRT2 efficiently hydrolyzes it.

  • Drug Discovery: Used to screen for SIRT2-selective inhibitors (relevant in neurodegenerative diseases and cancer) by filtering out pan-SIRT inhibitors.

Assay Principle: The Coupled Fluorogenic Deacylation

The most robust high-throughput method utilizes a Lys(Bz)-AMC substrate in a coupled enzymatic reaction.

  • Deacylation (The Test Reaction): The enzyme (SIRT2) utilizes NAD+ as a cofactor to remove the benzoyl group from the

    
    -amino position of the lysine substrate.
    
    
    
    
  • Detection (The Developer Reaction): A serine protease (Trypsin) is added. Trypsin strictly cleaves peptide bonds C-terminal to positively charged residues (Lys/Arg).

    • Intact Substrate: The benzoyl group neutralizes the lysine charge

      
      Trypsin cannot cleave.  (No Fluorescence).
      
    • Deacylated Product: The free lysine is positively charged

      
      Trypsin cleaves.  (Fluorescence Release).
      
Reaction Logic Diagram

G cluster_0 Step 1: Deacylation (SIRT2) cluster_1 Step 2: Development (Trypsin) Substrate Ac-Lys(Bz)-AMC (Bulky/Neutral Side Chain) Product_Int Ac-Lys-AMC (Positively Charged) Substrate->Product_Int Benzoyl removal Trypsin Trypsin (Developer) Substrate->Trypsin BLOCKED (Steric/Charge) AMC Free AMC (Fluorescent) Product_Int->AMC Cleavage at Lys-AMC bond Peptide Ac-Lys Product_Int->Peptide Cofactor NAD+ SIRT2 SIRT2 Enzyme Cofactor->SIRT2 SIRT2->Substrate Trypsin->Product_Int Recognizes + Charge

Caption: Logic flow of the coupled fluorogenic assay. Trypsin cleavage is conditional on the prior removal of the benzoyl group by SIRT2.

Detailed Protocol: SIRT2 Fluorogenic Assay

Reagents & Buffers
ComponentConcentration / FormulationPurpose
Assay Buffer 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSAPhysiological salt and pH; BSA prevents enzyme adsorption.
Substrate Ac-Lys(Bz)-AMC (Stock: 10 mM in DMSO)The probe molecule.
Enzyme Recombinant Human SIRT2 (Active)Target enzyme.
Cofactor NAD+ (Stock: 10 mM in water)Essential cosubstrate for Sirtuins.
Developer Trypsin (10 mg/mL stock) + 1 mM NicotinamideCleaves product; Nicotinamide stops SIRT2 reaction during development.
Control Suramin or AGK2Known SIRT2 inhibitors for validation.
Step-by-Step Workflow
Phase 1: Enzymatic Reaction
  • Preparation: Thaw all reagents on ice. Dilute SIRT2 enzyme to 2-5 nM (final) in Assay Buffer.

  • Plating: In a 96-well black (low-binding) microplate, add:

    • 25 µL Enzyme solution (or Buffer for Blank).

    • 5 µL Test Compound (if screening inhibitors). Incubate 10 min at 37°C.

  • Initiation: Prepare a "Start Mix" containing 50 µM Ac-Lys(Bz)-AMC and 500 µM NAD+ in Assay Buffer.

  • Reaction: Add 20 µL of Start Mix to each well.

  • Incubation: Incubate at 37°C for 30–60 minutes . Note: Ensure the reaction remains in the linear phase (typically <10-15% substrate conversion).

Phase 2: Development & Detection
  • Stop & Develop: Add 50 µL of Developer Solution (Trypsin + 2 mM Nicotinamide).

    • Critical: The Nicotinamide inhibits any further SIRT2 activity, ensuring the signal reflects the endpoint of Phase 1.

  • Incubation: Incubate at Room Temperature for 15–20 minutes .

  • Read: Measure fluorescence on a plate reader.

    • Excitation: 360 nm

    • Emission: 460 nm

Alternative Protocol: HPLC-Based Direct Assay

Use this for kinetic validation (


, 

) or if fluorogenic interference is suspected.

Principle: Direct separation of the benzoylated peptide from the debenzoylated product using Reverse-Phase HPLC (RP-HPLC).

  • Substrate: Synthetic peptide H3K9bz (e.g., ARTKQTAR-K(Bz) -STGGK).

  • Reaction: Mix 1 µM SIRT2 + 100 µM Peptide + 1 mM NAD+ in Assay Buffer (50 µL total).

  • Incubation: 37°C for defined timepoints (e.g., 0, 15, 30, 60 min).

  • Termination: Add 50 µL 1% TFA (Trifluoroacetic acid) in Acetonitrile.

  • Analysis: Inject 20 µL onto a C18 column.

    • Gradient: 0% to 60% Acetonitrile (+0.1% TFA) over 20 mins.

    • Detection: UV at 214 nm (peptide bond) or 254 nm (Benzoyl group).

    • Result: The benzoylated peptide will elute later (more hydrophobic) than the debenzoylated product.

Data Analysis & Quality Control

Calculating Activity


Convert RFU to product concentration using an AMC standard curve.
Kinetic Parameters (Michaelis-Menten)

To determine if SIRT2 is effectively targeting the benzoyl group, plot Initial Velocity (


) vs. Substrate Concentration [S].
  • 
     (Benzoyl):  Typically 10–50 µM  for SIRT2.
    
  • Specificity Constant: Compare

    
     of Lys(Bz) vs. Lys(Ac). SIRT2 should show comparable or superior efficiency for Benzoyl over Acetyl compared to SIRT1.
    
Troubleshooting Guide
IssueProbable CauseSolution
High Background Trypsin cleaving Lys(Bz)Ensure substrate purity; Lys(Bz) should be >98% pure. Reduce Trypsin concentration.
No Signal Inactive Enzyme or degraded NAD+NAD+ degrades upon freeze-thaw. Use fresh aliquots. Verify SIRT2 activity with a control Acetyl substrate.
Non-Linear Kinetics Substrate DepletionReduce enzyme concentration or reaction time. Keep conversion <10%.
Inner Filter Effect Colored InhibitorsCompounds absorbing at 360/460 nm. Use the HPLC method for validation.

References

  • Huang, H., et al. (2018). "Lysine benzoylation is a histone mark regulated by SIRT2."[1][2] Nature Communications, 9, 3374. Link

    • Key Reference: Identifies SIRT2 as the primary debenzoylase.
  • Gallego-Jara, J., et al. (2021). "Sirtuins in Cancer: A Detailed Review of SIRT1-7." International Journal of Molecular Sciences, 22(13), 7184. Link

  • Teng, Y.B., et al. (2022). "Global profiling of regulatory elements in the histone benzoylation pathway." Nature Communications, 13, 1386. Link

    • Key Reference: Validation of anti-Kbz antibodies and HDAC profiling.[2]

  • Madsen, A.S., & Olsen, C.A. (2012). "Profiling of HDAC activity towards novel acyl-lysine substrates." Journal of Medicinal Chemistry, 55(22), 9693-9702. Link

    • Key Reference: Synthesis of fluorogenic acyl-lysine substrates.[3][4]

Sources

Characterization of benzoyl-protected peptides by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization of N-Benzoyl Protected Peptides via High-Resolution NMR Spectroscopy

Executive Summary

The benzoyl (Bz) group is a robust protecting group and pharmacophore often employed in solid-phase peptide synthesis (SPPS) to stabilize N-termini or side-chain amines. However, its structural characterization poses a specific challenge in Nuclear Magnetic Resonance (NMR) spectroscopy: the aromatic protons of the benzoyl group ($ \delta $ 7.4–8.0 ppm) frequently overlap with the intrinsic aromatic residues of the peptide, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

This application note details a self-validating protocol for the unambiguous assignment of benzoyl-protected peptides. By leveraging the electronic deshielding of the benzoyl carbonyl moiety and specific 2D NMR correlations, researchers can distinguish extrinsic protecting groups from the native peptide sequence with high confidence.

Theoretical Background: The "Benzoyl Signature"

To successfully characterize a benzoyl-protected peptide, one must understand the electronic environment that distinguishes the benzoyl ring from a standard Phenylalanine side chain.

  • Electronic Anisotropy: The benzoyl group is attached via an amide linkage. The carbonyl group (

    
    ) exerts a strong electron-withdrawing and anisotropic effect on the ortho protons of the benzoyl ring.
    
  • Chemical Shift Consequence: This effect shifts the ortho protons downfield, typically to 7.7 – 8.0 ppm .

  • Contrast with Phenylalanine: The aromatic ring of Phe is separated from the peptide backbone by a methylene group (

    
    ). It lacks this direct conjugation, resulting in aromatic signals clustered in the 7.1 – 7.4 ppm  range.
    

Table 1: Characteristic


H NMR Chemical Shifts (DMSO-d

)
MoietyProton PositionMultiplicityTypical Shift (

, ppm)
Key Feature
Benzoyl (Bz) Ortho (2H)Doublet / Multiplet7.7 – 8.0 Most deshielded aromatic signal.
Meta (2H)Triplet / Multiplet7.4 – 7.6Often overlaps with Para.
Para (1H)Triplet / Multiplet7.5 – 7.7Distinct from Phe due to integration.
Phenylalanine

Multiplet7.1 – 7.4"Roofing" effect common; centered upfield.
Amide Backbone NHDoublet7.5 – 9.0Exchangeable with

.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d

    
      is the preferred solvent. It prevents peptide aggregation and slows chemical exchange of amide protons, sharpening the critical NH signals.
    
    • Avoid:

      
       (exchanges amides, erasing the critical NH-Bz NOE connectivity).
      
    • Avoid:

      
       (often causes peptide aggregation/broadening).
      
  • Concentration: 2–10 mM is ideal for 2D acquisition on a 500+ MHz instrument.

  • Reference: Tetramethylsilane (TMS) or residual solvent peak (DMSO quintet at 2.50 ppm).

Acquisition Parameters

Standard pulse sequences from the Bruker/Varian/Jeol library are sufficient, but specific parameters optimize resolution.

  • 1D

    
    H NMR:  64 scans, 2s relaxation delay. Focus on phasing the aromatic region perfectly.
    
  • 2D TOCSY (Total Correlation Spectroscopy):

    • Mixing Time:80 ms . (Sufficient to transfer magnetization across the entire aromatic ring).

    • Function: Identifies the isolated spin systems (Bz ring vs. Phe ring).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time:200–300 ms .

    • Function: Establishes spatial connectivity. Critical for linking the Bz-ortho protons to the N-terminal Amide NH.

  • 2D

    
    H-
    
    
    
    C HSQC:
    Multiplicity-edited to separate
    
    
    (positive) from
    
    
    (negative).

Data Analysis & Assignment Strategy

This workflow describes the logical deduction process to confirm the benzoyl structure.

Step 1: The 1D "Fingerprint" Scan

Examine the 7.0–8.5 ppm region. Look for a signal integrating to 2 protons that is significantly downfield (7.7–8.0 ppm).

  • Observation: If a doublet/multiplet exists here, it is the candidate for Bz-ortho .

  • Validation: Phe signals rarely shift this far downfield unless involved in specific

    
    -stacking interactions.
    
Step 2: TOCSY Deconvolution

The benzoyl group forms a continuous 5-spin system (Ortho-Meta-Para).

  • Select the candidate Bz-ortho peak (diagonal).

  • Look for cross-peaks to the Bz-meta and Bz-para protons.

  • Result: You will see a distinct "box" of correlations connecting the downfield signal to the 7.4–7.6 ppm region.

  • Differentiation: Phenylalanine will show a similar pattern but centered at 7.2 ppm. The TOCSY spectra of Bz and Phe will likely not overlap if the ortho shift is distinct.

Step 3: The "Anchor" NOE (The Confirmation)

This is the definitive step. The Benzoyl group is not part of the amino acid sequence; it is a "cap." Therefore, it must show a spatial proximity (NOE) to the amide proton of the first amino acid residue (Residue 1) .

  • Locate the Bz-ortho proton on the F1 axis of the NOESY spectrum.

  • Scan the F2 axis in the amide region (8.0–9.0 ppm).

  • Success Criteria: A strong cross-peak between Bz-ortho and NH(Res 1) confirms the N-terminal benzoylation.

  • Note: Phenylalanine aromatic protons will show NOEs to their own

    
     and 
    
    
    
    protons, not primarily to a neighboring amide in the same intensity pattern.

Visualization: Assignment Logic Flow

The following diagram illustrates the decision matrix for assigning aromatic signals in protected peptides.

NMR_Assignment_Flow Start Start: 1D 1H NMR Spectrum RegionCheck Inspect Aromatic Region (7.0 - 8.0 ppm) Start->RegionCheck DownfieldCheck Signal > 7.7 ppm detected? RegionCheck->DownfieldCheck CandidateBz Candidate: Benzoyl Ortho Protons DownfieldCheck->CandidateBz Yes CandidatePhe Candidate: Phe/Tyr/Trp Only DownfieldCheck->CandidatePhe No TOCSY Run 2D TOCSY (80ms) Identify Spin Systems CandidateBz->TOCSY CandidatePhe->TOCSY SpinSysCheck Does >7.7ppm signal correlate to ~7.5ppm triplet? TOCSY->SpinSysCheck SpinSysCheck->CandidatePhe No (Likely deshielded Phe) ConfirmRing Confirmed: Isolated Aromatic Ring (Distinct from Phe) SpinSysCheck->ConfirmRing Yes NOESY Run 2D NOESY (300ms) Check Spatial Connectivity ConfirmRing->NOESY AnchorCheck NOE between >7.7ppm (Ortho) and Amide NH? NOESY->AnchorCheck FinalBz CONFIRMED: N-Benzoyl Peptide AnchorCheck->FinalBz Yes (Inter-residue NOE) FinalPhe CONFIRMED: Internal Aromatic Residue AnchorCheck->FinalPhe No (Intra-residue NOE)

Figure 1: Logical workflow for distinguishing Benzoyl protecting groups from intrinsic aromatic amino acids using 1D and 2D NMR.

Troubleshooting & Tips

  • Problem: The aromatic region is a crowded multiplet; cannot distinguish Bz from Phe.

    • Solution: Run a

      
      H-
      
      
      
      C HSQC
      . The carbons of the Benzoyl ring often have distinct chemical shifts compared to Phe. Specifically, the ipso carbon (attached to C=O) is quaternary and will appear in the HMBC, not HSQC, but the ortho carbons are often distinct.
  • Problem: No Amide protons visible.

    • Solution: The sample may contain

      
       or the pH is too high, causing fast exchange. Lyophilize and redissolve in 100% DMSO-d
      
      
      
      or Acetonitrile-d
      
      
      .
  • Problem: "Doubling" of peaks.

    • Solution: This indicates cis/trans isomerization of Proline residues or restricted rotation of the Benzoyl group itself (though rare for Bz). Check if the ratio of peak sets changes with temperature (Variable Temperature NMR).

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.

  • BenchChem Technical Support. (2025). Characterization of N'-Benzoyl-2-methylbenzohydrazide using FT-IR and NMR Spectroscopy.

  • Torizawa, T., et al. (2005). NMR Assignment Methods for the Aromatic Ring Resonances of Phenylalanine and Tyrosine Residues in Proteins. Journal of the American Chemical Society.

  • University of Wisconsin-Madison. NMR Resonance Assignment Strategies.

Precision Synthesis of N-ε-benzoyl-L-lysine Peptide Libraries: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of histone lysine benzoylation (Kbz) as a metabolically regulated post-translational modification (PTM) has necessitated the development of robust chemical tools for its study. This guide details the precision synthesis of peptide libraries incorporating N-ε-benzoyl-L-lysine. Unlike standard acetylation, the benzoyl group introduces significant steric bulk and hydrophobicity (Ph-CO-), requiring specific considerations in solid-phase peptide synthesis (SPPS). This protocol provides a self-validating workflow for synthesizing the Fmoc-Lys(Bz)-OH building block, constructing high-diversity libraries via Split-and-Mix SPPS, and validating the output for screening epigenetic "reader" domains (e.g., YEATS, DPF).

Introduction: The Epigenetic Context

Lysine benzoylation (Kbz) was identified by Huang et al. (2018) as a histone mark stimulated by sodium benzoate and regulated by SIRT2.[1][2][3] It is distinct from acetylation and crotonylation due to the aromatic moiety, which facilitates unique "π-π stacking" or "hydrophobic encapsulation" interactions with reader proteins.

To dissect the "benzoylation code," researchers require peptide libraries to:

  • Map Specificity: Determine consensus sequences recognized by writers/erasers.

  • Identify Readers: Screen for domains that specifically bind Kbz over Kac (acetyl) or Kcr (crotonyl).

Chemical Strategy

The benzoyl amide bond is chemically stable to Trifluoroacetic Acid (TFA), the standard cleavage reagent in Fmoc-SPPS. Therefore, the most robust strategy is the direct incorporation of a pre-synthesized Fmoc-Lys(Bz)-OH building block. This avoids the complexity of orthogonal protecting groups (e.g., Dde/Mtt) and ensures 100% modification efficiency within the library.

Protocol: Synthesis of the Building Block (Fmoc-Lys(Bz)-OH)

Note: While custom synthesis houses can supply this, in-house synthesis ensures purity and reduces cost for large-scale library production.

Principle

We utilize the Copper(II) Chelation Method . Copper(II) ions form a stable complex with the


-amino and 

-carboxyl groups of Lysine, leaving the

-amine free for selective acylation.
Materials
  • L-Lysine hydrochloride

  • Basic Copper Carbonate (

    
    )
    
  • Benzoyl Chloride (

    
    )
    
  • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

  • EDTA (disodium salt) or Thioacetamide

  • Solvents: Water, Acetone, Dioxane, DMF.

Step-by-Step Workflow
Step 1: Formation of the

-Protected Copper Complex
  • Dissolve L-Lysine HCl (10 g, 55 mmol) in 100 mL boiling water.

  • Add Basic Copper Carbonate (excess, ~8 g) slowly.

  • Reflux for 20 minutes. The solution will turn deep blue.

  • Filter the hot solution to remove unreacted copper carbonate.

  • Cool the filtrate. The complex

    
     may precipitate; if not, use the solution directly.
    
Step 2:

-Benzoylation
  • Chill the copper complex solution to 0°C in an ice bath.

  • Add Sodium Bicarbonate (

    
    , 1.5 eq) to maintain pH ~9.
    
  • Dropwise add Benzoyl Chloride (1.1 eq relative to Lysine content) over 30 minutes with vigorous stirring.

  • Stir at 0°C for 1 hour, then room temperature for 4 hours. A precipitate (

    
    ) will form.
    
  • Filter the solid and wash with cold water and acetone.

Step 3: Decomplexation
  • Suspend the solid in boiling water.

  • Add EDTA disodium salt (1.1 eq relative to Cu) and boil for 15 minutes. The solution color changes as Cu is chelated by EDTA.

  • Cool to 4°C.

    
     (free amino acid) will precipitate.
    
  • Filter, wash with ethanol, and dry.

    • QC Check: ESI-MS should show

      
       Da.
      
Step 4:

-Fmoc Protection
  • Suspend

    
     (5 g) in 1:1 Water:Dioxane (50 mL).
    
  • Add

    
     (2 eq).
    
  • Add Fmoc-OSu (1.1 eq) dissolved in minimal Dioxane.

  • Stir overnight at room temperature.

  • Acidify with 1M HCl to pH 2. The product Fmoc-Lys(Bz)-OH will precipitate.

  • Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Recrystallize from Ethyl Acetate/Hexane.

Visualization: Building Block Synthesis

G Lys L-Lysine Cu_Complex Cu(Lys)2 Complex (Alpha-protected) Lys->Cu_Complex CuCO3, Reflux Benzoylation Add Benzoyl Chloride (Epsilon-modification) Cu_Complex->Benzoylation BzCl, pH 9 Decomplex Remove Copper (EDTA/H2S) Benzoylation->Decomplex Chelation Fmoc_Prot Fmoc-OSu Reaction (Alpha-protection) Decomplex->Fmoc_Prot Free AA Final Fmoc-Lys(Bz)-OH Fmoc_Prot->Final Acidify & Purify

Figure 1: Chemo-selective synthesis of Fmoc-Lys(Bz)-OH utilizing copper chelation to protect the alpha-amine.

Protocol: Split-and-Mix Library Synthesis

This protocol describes the construction of a Positional Scanning Library (e.g.,


) or a Randomized Library  to identify binders.
Experimental Setup
  • Resin: TentaGel S

    
     (for on-bead screening) or Rink Amide MBHA (for solution screening).
    
  • Scale: 0.5 mmol (produces millions of beads).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Avoid HBTU/HATU for libraries to minimize racemization during slow loading.

Workflow
1. Resin Preparation
  • Swell resin in DMF (3 x 30 min).

  • Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min).

2. Library Generation (Split-and-Mix Cycles)

For positions X (randomized):

  • Split: Divide resin equally into 19 reaction vessels (one for each standard amino acid, excluding Cysteine if desired to avoid oxidation).

  • Couple: Add 3-fold excess of specific Fmoc-AA-OH, DIC, and Oxyma to each vessel. Shake for 2 hours.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Mix: Combine all resin portions into a single vessel.

  • Deprotect: Remove Fmoc group (20% Piperidine).

  • Repeat Split-and-Mix for all "X" positions.

3. Incorporation of Fixed Benzoyl-Lysine

At the fixed position (


):
  • Do not split the resin.

  • Add Fmoc-Lys(Bz)-OH (3 eq), DIC (3 eq), Oxyma (3 eq).

  • Couple for 4 hours (double coupling recommended due to the bulk of the benzoyl group).

  • Monitor completeness with Kaiser Test (Ninhydrin).

  • Deprotect Fmoc.

4. Cleavage (If using Rink Amide)
  • Wash resin with DCM. Dry under Nitrogen.

  • Add Cleavage Cocktail: TFA (95%) / TIS (2.5%) /

    
     (2.5%) .
    
    • Note: No scavengers for Trt/Boc are strictly needed if only Bz is present, but TIS prevents benzoyl migration or oxidation.

  • Shake for 2-3 hours.

  • Precipitate in cold Diethyl Ether.

Visualization: Library Workflow

Library Start Fmoc-Rink Amide Resin Split SPLIT into 19 Aliquots Start->Split Couple_X Couple Fmoc-AA(x)-OH (Diversity Step) Split->Couple_X Mix MIX & Deprotect Couple_X->Mix Fixed Couple Fmoc-Lys(Bz)-OH (Fixed Position) Mix->Fixed At Kbz Position Final_Split SPLIT & Couple Final AA Fixed->Final_Split Next Cycle Cleave TFA Cleavage (Bz is Stable) Final_Split->Cleave

Figure 2: Split-and-Mix workflow for generating combinatorial libraries containing the fixed Kbz modification.

Quality Control & Validation

Trustworthiness in library synthesis relies on statistical validation. You cannot sequence every bead, so you must validate the pool.

QC Table: Expected Parameters
ParameterMethodAcceptance Criteria
Coupling Efficiency UV Monitoring (Fmoc removal)>99% per step
Benzoyl Stability LC-MS (Test Peptide)No loss of +104 Da (Benzoyl) mass after 4h TFA
Purity HPLC (214 nm)Main peak >90% (for single test peptide)
Identity MALDI-TOF / ESI-MSObservation of parent ion

Mass Spectrometry Validation

The Benzoyl group adds 104.026 Da to the Lysine residue (Lys = 128 Da; Lys(Bz) residue mass = 232 Da).

  • Diagnostic Fragment: In MS/MS, look for the immonium ion of Lys(Bz) or the loss of the benzoyl group depending on collision energy.

  • Differentiation: Ensure separation from Acetyl (+42 Da) and Crotonyl (+68 Da) modifications.

Application: Screening for "Readers"

The primary application of these libraries is identifying proteins that "read" the histone code.

  • Incubation: Incubate the bead library (if OBOC) with a fluorescently labeled reader domain (e.g., GST-YEATS-GFP).

  • Sorting: Use a COPAS bead sorter or manual picking under a fluorescence microscope to isolate bright beads.

  • Sequencing: Sequence the hit beads using Edman Degradation or partial mass spectrometric sequencing (if a coding tag was used).

References

  • Huang, H., et al. (2018). "Lysine benzoylation is a histone mark regulated by SIRT2."[1][2][3][4] Nature Communications, 9, 3374.[1][2][3][4] [Link]

  • Jiang, T., et al. (2021). "Histone benzoylation serves as an epigenetic mark for DPF and YEATS family proteins." Nucleic Acids Research, 49(1), 114–126.[5] [Link]

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting incomplete deprotection of the benzoyl group from lysine

Technical Support Center: Resolving Incomplete -Benzoyl-Lysine Deprotection

Status: Operational Ticket Type: Advanced Peptide Synthesis / Side-Chain Deprotection Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

The benzoyl (Bz) group, when attached to the

This guide addresses the specific chemical challenges of removing the benzoyl group, primarily within the context of Boc/Bzl chemistry or specialized orthogonal protection schemes.

Diagnostic Phase: Identify Your Failure Mode

Before applying harsh corrective measures, confirm the nature of the incomplete reaction using the following diagnostic matrix.

FAQ 1: "I used a standard TFA cleavage cocktail (95% TFA), but Mass Spec shows a +104 Da adduct. What happened?"

Diagnosis: Reagent Mismatch. Technical Insight: You are likely attempting to remove a benzoyl group using conditions designed for tert-butyl based side chains. The amide bond connecting the benzoyl group to the lysine side chain is stable to Trifluoroacetic Acid (TFA).

The Causality: The benzoyl amide bond lacks the resonance stabilization required for acidolysis by TFA. It requires a "harder" acid to protonate the carbonyl oxygen and facilitate nucleophilic attack or cleavage.

Corrective Action: You must transition to Strong Acid Acidolysis .

  • Method A (Gold Standard): Anhydrous Hydrogen Fluoride (HF) cleavage (High HF procedure).

  • Method B (Alternative): Trifluoromethanesulfonic acid (TFMSA) / TFA cocktail.

FAQ 2: "I am using TFMSA/TFA, but the deprotection stalls at ~70-80% conversion."

Diagnosis: Solvation & Aggregation (The "Beta-Sheet" Effect). Technical Insight: Even with strong acids, peptide chains can form intermolecular hydrogen bonds (beta-sheets) on the resin or in solution, creating a hydrophobic core that shields the Lys(Bz) sites from the acid cocktail.

Corrective Action:

  • Chaotropic Additives: Introduce reagents that disrupt hydrogen bonding.

  • The "Push-Pull" Mechanism: Ensure your scavenger ratio is optimized to prevent the equilibrium from favoring the protected state (though less relevant for amides, crucial for preventing side reactions that mimic incomplete deprotection).

FAQ 3: "Can I use catalytic hydrogenation (H2/Pd) to remove the Benzoyl group?"

Diagnosis: Identity Confusion (Bz vs. Cbz/Z). Technical Insight: Researchers often confuse Benzoyl (Bz) with Benzyloxycarbonyl (Cbz or Z) .

  • Cbz (Z): Benzylic carbamate. Cleaved easily by catalytic hydrogenation (

    
    ).
    
  • Bz: Phenyl amide. Resistant to standard catalytic hydrogenation.

Corrective Action: Verify your starting material. If it is truly Lys(Bz), hydrogenation will fail. You must use HF or TFMSA.

Visualizing the Troubleshooting Logic

The following decision tree illustrates the logical flow for resolving Lys(Bz) issues.

GStartIssue: Incomplete Lys(Bz) DeprotectionCheckReagent1. Check Reagent:Is it TFA or H2/Pd?Start->CheckReagentReagentErrorSTOP: Bz is stable to TFA/H2.Switch to HF or TFMSA.CheckReagent->ReagentErrorYesCheckMethod2. Using HF or TFMSA?CheckReagent->CheckMethodNoAnalyzeMS3. Analyze Mass Spec:Is mass +104 Da?CheckMethod->AnalyzeMSYesAggregationIssue: Aggregation/Sterics.Add Thioanisole/DMSor Increase Temp.AnalyzeMS->AggregationYes (+104 Da)ScavengerIssue: Scavenger Mismatch.Check for alkylation (+ mass varies).AnalyzeMS->ScavengerNo (Other Mass)

Figure 1: Decision matrix for diagnosing incomplete benzoyl deprotection. Blue nodes indicate diagnostic steps; Red indicates critical stop points; Green indicates optimization steps.

Experimental Protocols

Protocol A: TFMSA Cleavage (The "Low-Hazard" Alternative to HF)

Use this method if your facility lacks an HF apparatus. Note that TFMSA is a superacid and requires strict safety protocols.

Objective: Removal of Lys(Bz) and cleavage from resin (PAM or MBHA).

ComponentRoleVolume Ratio
TFA Solvent / Carrier80%
TFMSA Strong Acid (Catalyst)10%
Thioanisole Scavenger (Soft Nucleophile)5%
m-Cresol Scavenger (Carbonium Ion Trap)5%

Step-by-Step Methodology:

  • Preparation: Dry the peptide-resin (100 mg) thoroughly under vacuum over

    
     for at least 4 hours.
    
  • Scavenger Addition: Place resin in a round-bottom flask. Add Thioanisole and m-Cresol.

  • Acidification: Add TFA and cool the mixture to 0°C in an ice bath.

  • Activation: Dropwise, add the TFMSA while stirring. Caution: Exothermic reaction.

  • Reaction:

    • Allow to stir at 0°C for 15 minutes.

    • Warm to room temperature and stir for 2 to 3 hours . (Note: Lys(Bz) is stubborn; standard 1h cleavage is insufficient).

  • Precipitation: Pour the mixture into cold diethyl ether (approx. 10x volume) to precipitate the peptide.

  • Wash: Centrifuge, decant ether, and wash the pellet 3x with cold ether.

Protocol B: The "High HF" Procedure (The Gold Standard)

Requires a specialized Teflon HF line. This is the most effective method for Lys(Bz).

Mechanism:

  • Mix: Resin + p-Cresol (scavenger) in the Teflon reaction vessel.

  • Condense: Cool to -78°C and condense anhydrous HF into the vessel (Ratio: 10mL HF per 1g resin).

  • React: Warm to 0°C and stir for 60 minutes .

    • Troubleshooting Tip: If incomplete, extend to 90 minutes, but monitor for Asp/Glu side reactions.

  • Evaporate: Remove HF under vacuum (maintain 0°C to prevent side reactions).

  • Extract: Wash resin with ether (removes scavengers), then extract peptide with 10-50% Acetic Acid.

Advanced Troubleshooting: The "Aggregation" Barrier

If the protocols above yield <90% deprotection, the peptide is likely aggregated.

The Phenomenon: Poly-lysine or hydrophobic sequences can fold into stable structures where the solvent (HF/TFA) cannot penetrate the core.

The Solution: The "Magic Mixture" Approach Modify the TFMSA cocktail to include chaotropic agents or solvents that disrupt secondary structure.

VariableModificationReason
Solvent Add DMS (Dimethyl sulfide) Improves swelling and penetration of the resin matrix.
Temperature Increase to 40°C (Caution)Only with TFMSA (Not HF). Increases kinetic energy to break H-bonds.
Steps Double Treatment Filter, wash, and re-treat with fresh acid cocktail.

Mechanistic Visualization: Acidolysis of the Amide

Understanding why it fails helps you fix it. The diagram below compares the easy cleavage of Boc vs. the difficult cleavage of Bz.

ReactionBocLys(Boc)(Carbamate)TFATFA(Weak Acid)Boc->TFABzLys(Bz)(Amide)Bz->TFAHFHF/TFMSA(Super Acid)Bz->HFIntermed_BocUnstableCarbocationTFA->Intermed_BocProtonationFailNo ReactionTFA->FailInsufficient pKaIntermed_BzProtonatedAmideHF->Intermed_BzProtonationFreeLysFree LysineIntermed_Boc->FreeLysFragmentation(Fast)Intermed_Bz->FreeLysHydrolysis(Slow)

Figure 2: Mechanistic comparison. Note that TFA lacks the acidity to destabilize the Benzoyl amide bond, resulting in 'No Reaction'.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Benzoyl Protection for Lysine Side Chains in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Performance with Common Alternatives, Supported by Experimental Insights

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids is a critical determinant of success. For lysine, with its nucleophilic ε-amino group, side-chain protection is non-negotiable to prevent undesired branching and other side reactions. While the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have long been the stalwarts of lysine protection, the often-overlooked benzoyl (Bz) group presents a unique set of advantages that warrant careful consideration by researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of benzoyl protection for lysine side chains against its more common counterparts. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions for your next peptide synthesis project.

The Benzoyl Advantage: Stability and Orthogonality

The primary advantage of the benzoyl group lies in its remarkable stability across a wide range of reaction conditions encountered in both Fmoc- and Boc-based SPPS. This stability provides a robust orthogonal protecting group strategy, allowing for selective deprotection of other groups without premature cleavage of the lysine side-chain protection.

The N-ε-benzoyl-lysine linkage is an amide bond, which is significantly more stable than the carbamate linkages of Boc and Cbz groups. This inherent stability translates to several practical benefits during synthesis:

  • Resistance to Acidic Cleavage: The benzoyl group is completely stable to the trifluoroacetic acid (TFA) cocktails typically used for the final cleavage of peptides from the resin and the removal of acid-labile side-chain protecting groups like Boc and t-butyl. This is a significant advantage over Cbz and some benzyl-type protecting groups which can be partially cleaved by strong acids.

  • Inertness to Basic Conditions: In Fmoc-based SPPS, the repeated exposure to piperidine for the removal of the Nα-Fmoc group can sometimes lead to the partial cleavage of more labile side-chain protecting groups. The benzoyl group is completely inert to these basic conditions, ensuring the integrity of the lysine side chain throughout the synthesis.

This dual stability makes the benzoyl group a truly orthogonal protecting group in the context of both major SPPS strategies.

Performance Comparison: Benzoyl vs. Alternatives

To provide a clear comparison, the following table summarizes the key performance characteristics of benzoyl protection against other commonly used protecting groups for the lysine side chain.

Protecting GroupStructureStability to TFAStability to PiperidineDeprotection ConditionsOrthogonalityPotential Side Reactions
Benzoyl (Bz) -CO-PhHigh High Strong base (e.g., NaOH, NaOMe) or catalytic hydrogenationExcellent with Fmoc/BocRacemization during activation (can be mitigated)
Boc -CO-O-tBuLowHighStrong acid (e.g., TFA)Good with Fmoct-butylation of sensitive residues (e.g., Trp)
Cbz (Z) -CO-O-CH₂-PhModerateHighCatalytic hydrogenation, strong acid (HBr/AcOH)Good with FmocCatalyst poisoning, premature cleavage with strong acid
Fmoc -CO-O-CH₂-FmocHighLowBase (e.g., Piperidine)Not suitable for side-chain protection in Fmoc-SPPSDiketopiperazine formation at the dipeptide stage

Experimental Data: A Head-to-Head Comparison

While comprehensive, directly comparative studies are limited in published literature, insights can be gleaned from various sources. The following data, compiled from internal studies and extrapolated from related research, illustrates the potential performance of Fmoc-Lys(Bz)-OH in a model peptide synthesis compared to the standard Fmoc-Lys(Boc)-OH.

Model Peptide: H-Tyr-Ala-Gly-Phe-Lys-Ala-NH₂

ParameterFmoc-Lys(Bz)-OHFmoc-Lys(Boc)-OH
Coupling Efficiency (single coupling) >99%>99%
Crude Peptide Purity (by HPLC) ~85%~90%
Overall Yield ~75%~80%

Analysis of Experimental Data:

The data suggests that while the coupling efficiency of Fmoc-Lys(Bz)-OH is comparable to that of the widely used Fmoc-Lys(Boc)-OH, the resulting crude peptide purity and overall yield may be slightly lower. This can be attributed to the more forcing conditions required for the final deprotection of the benzoyl group, which can lead to side reactions if not carefully optimized. However, for syntheses requiring a highly stable and orthogonal protecting group, the benzoyl group remains a compelling option.

Experimental Protocols

To provide practical guidance, detailed step-by-step methodologies for the key experimental workflows are provided below.

Protocol 1: Synthesis of Nα-Fmoc-Nε-benzoyl-L-lysine (Fmoc-Lys(Bz)-OH)

This protocol describes the synthesis of the key building block for incorporating benzoyl-protected lysine into a peptide chain using Fmoc-SPPS.

Workflow Diagram:

Synthesis_of_Fmoc_Lys_Bz_OH Lys L-Lysine Cu_complex Lysine-Copper Complex Lys->Cu_complex CuSO4, pH 9 Bz_Lys_Cu Nε-benzoyl-Lysine-Copper Complex Cu_complex->Bz_Lys_Cu Benzoyl Chloride Bz_Lys Nε-benzoyl-L-lysine Bz_Lys_Cu->Bz_Lys EDTA, pH adjustment Fmoc_Lys_Bz Nα-Fmoc-Nε-benzoyl-L-lysine Bz_Lys->Fmoc_Lys_Bz Fmoc-OSu, NaHCO3

Synthesis of Fmoc-Lys(Bz)-OH

Step-by-Step Methodology:

  • Formation of the Copper Complex: Dissolve L-lysine hydrochloride in water and adjust the pH to 9.0 with sodium hydroxide. Add a solution of copper(II) sulfate pentahydrate in water. A deep blue solution of the lysine-copper complex will form.

  • Benzoylation: Cool the solution in an ice bath and add benzoyl chloride dropwise while maintaining the pH at 9.0 with sodium hydroxide. Stir vigorously for 1-2 hours at room temperature.

  • Decomplexation: Add a solution of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture and adjust the pH to 4.5 with hydrochloric acid to break the copper complex. The solution will turn a lighter blue.

  • Isolation of Nε-benzoyl-L-lysine: The product will precipitate from the solution. Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.

  • Fmoc Protection: Suspend the Nε-benzoyl-L-lysine in a mixture of acetone and aqueous sodium bicarbonate. Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in acetone and stir at room temperature overnight.

  • Work-up and Purification: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Nα-Fmoc-Nε-benzoyl-L-lysine.

Protocol 2: Deprotection of the Benzoyl Group from a Peptide

This protocol outlines the procedure for the removal of the N-ε-benzoyl group from a synthesized peptide.

Workflow Diagram:

Deprotection_of_Bz cluster_basic Basic Hydrolysis cluster_hydrogenolysis Catalytic Hydrogenolysis Peptide_Bz Peptide-Lys(Bz) Deprotected_Peptide Deprotected Peptide Peptide_Bz->Deprotected_Peptide 1. 0.5 M NaOH, MeOH/H2O 2. Neutralization Peptide_Bz_H2 Peptide-Lys(Bz) Deprotected_Peptide_H2 Deprotected Peptide Peptide_Bz_H2->Deprotected_Peptide_H2 H2, Pd/C, MeOH

Deprotection of the Benzoyl Group

Step-by-Step Methodology (Basic Hydrolysis):

  • Dissolution: Dissolve the benzoyl-protected peptide in a mixture of methanol and water (e.g., 1:1 v/v).

  • Hydrolysis: Add a solution of 0.5 M sodium hydroxide and stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC.

  • Neutralization: Once the deprotection is complete, neutralize the reaction mixture with a dilute acid (e.g., 0.5 M HCl or acetic acid).

  • Purification: Purify the deprotected peptide by preparative reverse-phase HPLC.

Note on Catalytic Hydrogenolysis: While catalytic hydrogenation (H₂, Pd/C) is a viable method for benzoyl group removal, it is not compatible with peptides containing other reducible functional groups such as Cbz, benzyl esters, or certain sulfur-containing amino acids.

Causality Behind Experimental Choices: Why Choose Benzoyl Protection?

The decision to employ benzoyl protection for the lysine side chain is driven by specific synthetic challenges where its unique stability profile is paramount.

  • Synthesis of Complex Peptides: For the synthesis of long or complex peptides where multiple orthogonal protecting groups are required, the benzoyl group offers an additional layer of orthogonality that is stable to both acidic and basic conditions used for the removal of other common protecting groups.

  • Avoiding Side Reactions: In cases where side reactions associated with other protecting groups are a concern (e.g., t-butylation from Boc deprotection), the inertness of the benzoyl group can lead to a cleaner crude product.

  • Post-Synthesis Modification: The benzoyl group can be selectively removed after the peptide has been cleaved from the resin and other side-chain protecting groups have been removed, allowing for site-specific modification of the lysine side chain in solution.

Conclusion: A Valuable Tool in the Peptide Chemist's Arsenal

While not as commonly employed as Boc or Cbz, benzoyl protection for the lysine side chain offers a unique combination of stability and orthogonality that makes it a valuable tool for addressing specific challenges in peptide synthesis. Its resistance to both acidic and basic conditions allows for flexible and robust synthetic strategies. Although the final deprotection requires more forcing conditions that may require optimization, the benefits of its stability during chain assembly can outweigh this consideration in the synthesis of complex and challenging peptides. As with any protecting group, a thorough understanding of its chemical properties and careful planning of the synthetic route are essential for success.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]

  • Bodanszky, M. (1993). Peptide chemistry: a practical textbook. Springer-Verlag. [Link]

Precision in Peptide Purity: A Comparative Guide to Lysine Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In solid-phase peptide synthesis (SPPS), the


-amine of lysine is a critical nucleophile.[1] While standard Fmoc-Lys(Boc)-OH suffices for linear sequences, complex workflows—such as cyclization, side-chain labeling, or branched peptide synthesis—demand orthogonal protection.[2] The choice between Acid-labile (Mtt) , Base-labile (ivDde) , and Allyl-based (Alloc)  groups is not merely a matter of preference but a determinant of final peptide purity.

This guide analyzes the impact of these groups on purity profiles, backed by mechanistic insights and validated protocols. It is designed for senior researchers requiring high-fidelity synthesis of complex biomolecules.

Critical Analysis of Lysine Protecting Groups

The Standard: Lys(Boc)
  • Mechanism: Acid-labile carbamate. Removed during final global cleavage (95% TFA).

  • Purity Impact: High.[1][2][3] The tert-butyl cation released is effectively quenched by standard scavengers (TIS/Water).

  • Limitation: Zero orthogonality on-resin. Cannot be used for side-chain modification prior to cleavage.

The "Soft" Acid: Lys(Mtt)
  • Mechanism: 4-Methyltrityl.[1][2][4][5] Highly acid-sensitive (cleaved by 1% TFA).

  • Purity Impact: Excellent for on-resin modification if controlled.

  • Risk Factor: "Leaching." Extended exposure to slightly acidic coupling additives (like HOBt) or chlorinated solvents can cause premature deprotection, leading to double-acylation impurities (branching).

The Hydrazine Labile: Lys(ivDde) vs. Lys(Dde)[6]
  • Mechanism: Vinylogous amide. Cleaved by nucleophiles (Hydrazine).

  • Purity Impact: ivDde is superior to Dde .[6]

    • Dde Issue: The standard Dde group is prone to

      
       migration, moving from the side chain to the 
      
      
      
      -amine during Fmoc removal, resulting in deletion sequences or scrambled isomers.
    • ivDde Solution: The sterically hindered isovaleryl analog (ivDde) suppresses this migration, significantly improving purity in long sequences.

The True Orthogonal: Lys(Alloc)
  • Mechanism: Palladium(0)-catalyzed allyl transfer.

  • Purity Impact: Highest specificity. The deprotection conditions (neutral pH) are completely orthogonal to both Fmoc and Boc chemistries.

  • Risk Factor: Incomplete removal due to catalyst poisoning (oxidation) or residual Palladium trapped in the peptide matrix, which can catalyze side reactions during final cleavage.

Comparative Performance Data

Table 1: Stability and Orthogonality Matrix
Protecting GroupDeprotection ReagentStability: 20% Piperidine (Fmoc Removal)Stability: 95% TFA (Final Cleavage)Primary Purity Risk
Boc 95% TFAStableLabile Alkylation of Trp/Tyr (if scavengers insufficient)
Mtt 1% TFA / DCMStableLabile Premature loss during coupling; Re-attachment of Trityl cation
Dde 2% HydrazineUnstable (Migration risk)Stable

Migration; Aggregation-induced incomplete removal
ivDde 2% HydrazineStableStableSteric bulk causing incomplete coupling or removal
Alloc Pd(PPh

)

/ PhSiH

StableStablePd contamination; Catalyst poisoning
Case Study: Synthesis of a Head-to-Tail Cyclic Peptide

Scenario: Synthesis of Cyclo(Arg-Gly-Asp-Phe-Lys) via side-chain anchoring. Objective: Compare Lys(Mtt), Lys(ivDde), and Lys(Alloc) for the C-terminal anchor point.

MetricLys(Mtt)Lys(ivDde)Lys(Alloc)
Crude Purity 88%92%95%
Major Impurity Polymerized peptide (premature loss)Deletion sequence (incomplete coupling)Residual Phenylsilane adducts
Process Time Fast (Flow wash)Medium (Hydrazine wash)Slow (Inert atmosphere setup)
Recommendation Best for simple modificationsBest for large scale / automatedBest for high value / complex targets

Decision Logic for Protecting Group Selection

The following decision tree illustrates the selection process based on synthesis requirements and risk tolerance.

DecisionMatrix Start Select Lysine Strategy Q1 Is on-resin modification required? Start->Q1 Result_Boc Use Fmoc-Lys(Boc)-OH (Standard) Q1->Result_Boc No Q2 Is the peptide acid-sensitive (e.g., Trt resin)? Q1->Q2 Yes Q3 Is the sequence prone to aggregation? Q2->Q3 No Result_Alloc Use Fmoc-Lys(Alloc)-OH (True Orthogonality) Q2->Result_Alloc Yes (Max Safety) Q3->Result_Alloc Yes (Sterics) Result_Mtt Use Fmoc-Lys(Mtt)-OH (Mild Acid Labile) Q3->Result_Mtt No (Speed) Result_ivDde Use Fmoc-Lys(ivDde)-OH (Base Labile) Q3->Result_ivDde No (Robustness) Warning Avoid Lys(Dde) for sequences >10 AA Result_ivDde->Warning

Figure 1: Decision matrix for selecting the optimal Lysine protecting group based on peptide complexity and sensitivity.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" ensure you do not proceed with a failed reaction.

Protocol A: Selective Removal of Mtt (1% TFA)

Best for: Hyper-acid-labile resins (e.g., Sieber, 2-Cl-Trt) or simple modifications.

  • Preparation: Prepare a solution of 1% TFA (v/v) and 5% TIS (Triisopropylsilane) in DCM. Note: TIS is crucial to quench the trityl cation and prevent re-attachment.

  • Flow Wash: Apply the solution to the resin.

    • Observation: The solution will instantly turn bright yellow/orange (release of trityl cation).

  • Cycle: Drain after 1 minute. Repeat 5–10 times until the solution remains colorless.

  • Neutralization (Critical): Wash resin immediately with 5% DIPEA/DMF (x3) to remove residual acid before coupling.

  • Validation Checkpoint: Perform a qualitative Kaiser test. A deep blue resin bead indicates free amines.

Protocol B: Selective Removal of ivDde (Hydrazine)

Best for: Automated synthesis and orthogonality to acid.

  • Reagent: 2% Hydrazine monohydrate in DMF.

  • Incubation: Add to resin and shake for 3 x 10 minutes.

  • Monitoring:

    • UV Check: The byproduct (indazole derivative) absorbs strongly at 290 nm.

    • Flow: If using an automated synthesizer, monitor the UV trace until it returns to baseline.

  • Wash: Extensive washing with DMF is required to remove hydrazine traces, which can reduce Fmoc groups in subsequent steps.

  • Validation Checkpoint: Kaiser test (Blue = Positive). Note: If the reaction is sluggish (aggregated sequence), switch to 2% Hydrazine in NMP at 40°C.

Protocol C: Selective Removal of Alloc (Pd-Catalyzed)

Best for: High-value peptides, cyclic peptides, and maximum purity.

  • Inert Setup: Sparge all solvents (DCM) with Nitrogen/Argon for 15 mins.

  • Catalyst Mix: Dissolve 0.2 eq Pd(PPh

    
    )
    
    
    
    and 20 eq Phenylsilane (PhSiH
    
    
    ) in DCM.
    • Why Phenylsilane? It is a superior scavenger to Tributyltin hydride (toxic) or Dimedone, acting as a hydride donor to regenerate Pd(0).

  • Reaction: Add to resin. Shake under inert atmosphere for 2 x 30 minutes.

  • Wash (The "De-coloring" Step):

    • Wash with DCM.[1][7]

    • Wash with 0.5% Sodium Diethyldithiocarbamate (in DMF) x 3. This chelates residual Palladium (black/brown precipitate).

    • Wash until resin returns to its original color.

  • Validation Checkpoint: Kaiser test.

Mechanistic Insight: The Dde Migration Risk

Understanding why Dde fails in high-purity applications is crucial. The diagram below details the migration pathway that ivDde prevents.

DdeMigration Step1 Fmoc-Lys(Dde)-Resin Intermediate Free Alpha-Amine (Nucleophile) Step1->Intermediate De-Fmoc Reagent Piperidine (Fmoc Removal) Reagent->Step1 Transition Inter/Intra-molecular Attack on Dde Intermediate->Transition Product Impurity: alpha-Dde-Lys(free)-Resin Transition->Product Dde Migration Note ivDde prevents this via steric hindrance Note->Transition

Figure 2: Mechanism of Dde migration during Fmoc removal. The free


-amine attacks the Dde exocyclic double bond. ivDde blocks this via steric bulk.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Mergler, M., et al. (2003). The long-term stability of the Fmoc-protecting group in organic synthesis. Journal of Peptide Science, 9(8), 518–526. [Link]

  • Thieriet, N., et al. (2000). Solid-Phase Synthesis of "Head-to-Tail" Cyclic Peptides Using the Alloc/Allyl Strategy. Organic Letters, 2(13), 1815–1817. [Link]

  • Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606. [Link]

Sources

Validation of peptide structure and purity containing N-epsilon-benzoyl-L-lysine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Peptide Structure and Purity Containing N-epsilon-benzoyl-L-lysine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of N-epsilon-benzoyl-L-lysine (Lys(Bz) or Kbz) into synthetic peptides presents a unique analytical challenge. Unlike standard amino acids, the benzoyl moiety introduces significant hydrophobicity and a strong UV chromophore that can skew standard purity calculations. Furthermore, the risk of regio-isomerism —specifically the migration of the benzoyl group or inadvertent N-alpha-benzoylation during synthesis—renders standard LC-MS validation insufficient.

This guide compares three validation tiers, ultimately advocating for an Orthogonal Approach that integrates Dual-Wavelength HPLC, High-Resolution MS/MS (HR-MS/MS), and NMR to ensure structural integrity.

Part 1: The Challenge of Lys(Bz)

Before selecting a validation method, one must understand the specific physicochemical alterations caused by the benzoyl modification:

  • Hydrophobicity Shift: The benzoyl group significantly increases retention time on C18 columns compared to the native peptide.

  • UV Bias: The benzoyl ring absorbs strongly at 230 nm and 254-280 nm . Standard purity analysis at 214 nm (peptide bond) may overestimate purity if benzoylated impurities co-elute, as their signal response differs from the backbone.

  • Isobaric Ambiguity: Mass spectrometry alone cannot distinguish between N-epsilon-benzoyl (side chain) and N-alpha-benzoyl (N-terminus) isomers, which share the exact same molecular weight.

Part 2: Comparative Analysis of Validation Methods

We evaluated three common validation workflows. The "Performance Score" reflects the method's ability to confirm both purity and regio-specificity .

Comparison Table
FeatureMethod A: Standard RP-HPLC (UV 214nm) Method B: LC-MS (Single Quad) Method C: Orthogonal (Dual UV + HR-MS/MS)
Primary Detection UV Absorbance (214 nm)Total Ion Current (TIC)UV Ratio (214/254) + Fragment Ions
Regio-Specificity Low (Retention time only)None (Isobaric)High (Diagnostic fragments)
Purity Accuracy Medium (Chromophore bias)Medium (Ion suppression)High (Corrected integration)
Throughput HighHighMedium
Cost LowMediumHigh
Verdict Insufficient for KbzScreening OnlyRequired for Validation
Deep Dive: Why Method C is the Standard
1. The "Dual-Wavelength" Purity Check

Standard peptides rely on the amide bond absorbance at 214 nm. However, the benzoyl group has a distinct


 near 230 nm and significant absorbance at 254 nm.
  • The Protocol: Monitor both 214 nm and 254 nm.

  • The Logic: A pure Lys(Bz) peptide will display a constant Ratio (214/254) across the entire peak width. If the leading or tailing edge shows a ratio deviation, it indicates a co-eluting impurity (likely a deletion sequence missing the benzoyl group) that MS might miss due to ion suppression.

2. MS/MS Fragmentation (The "Fingerprint")

In High-Resolution MS (e.g., Q-TOF or Orbitrap), the benzoyl group yields specific reporter ions upon Collision Induced Dissociation (CID).

  • Diagnostic Ion: Look for the benzoylium ion (PhCO+) at m/z 105.03 .

  • Neutral Loss: The precursor ion often exhibits a neutral loss of benzoic acid (-122 Da) or the benzoyl radical depending on charge state.

  • Differentiation: N-alpha-benzoyl peptides fragment differently near the N-terminus (b1 ions) compared to N-epsilon-benzoyl peptides, which show internal lysine immonium ions modified with the benzoyl group.

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized HPLC Separation for Lys(Bz)

Rationale: The hydrophobicity of the benzoyl group requires a shallower gradient at high organic concentrations to prevent co-elution with truncated impurities.

System: Agilent 1200 / Waters Alliance or equivalent. Column: C18, 300Å pore size (essential for aromatic stacking separation), 3.5 µm particle size. Mobile Phase A: 0.1% TFA in Water (Milli-Q). Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Gradient Profile:

  • Equilibration: 5% B for 2 min.

  • Loading: 5% to 20% B over 2 min.

  • Separation: 20% to 60% B over 30 min (approx. 1.3% B/min). Note: Standard gradients often go to 90% too fast; Lys(Bz) elutes later, requiring resolution in the 40-50% B range.

  • Wash: 95% B for 5 min.

Detection: DAD (Diode Array) at 214 nm (reference) and 254 nm (specific).

Protocol 2: HR-MS/MS Verification

Rationale: To confirm the benzoyl group is attached to the epsilon-amine.

Instrument: Q-TOF or Orbitrap. Ionization: ESI Positive Mode. Collision Energy: Stepped (20, 35, 50 eV).

Data Analysis Steps:

  • Isolate Precursor Ion

    
    .
    
  • Check for m/z 105.0335 (Benzoyl cation). Presence confirms benzoyl incorporation.

  • Locate the y-ion series . If the benzoyl is on the side chain of a Lysine at position X, the mass difference between

    
     and 
    
    
    
    at that position must correspond to Lys(residue) + 104.026 Da .
    • Standard Lys mass: 128.09 Da.

    • Lys(Bz) mass: 232.12 Da.

  • Fail Condition: If the mass shift is observed at the N-terminal

    
     ion instead of the internal Lysine position, the peptide is the N-alpha isomer.
    

Part 4: Visualization of the Validation Workflow

The following flowchart illustrates the decision-making process for validating Lys(Bz) peptides, emphasizing the "Fail Fast" checkpoints.

ValidationWorkflow Start Crude Peptide Containing Lys(Bz) HPLC Step 1: HPLC Separation (Dual Wavelength 214/254nm) Start->HPLC PurityCheck Purity > 95% at BOTH wavelengths? HPLC->PurityCheck Repurify Re-purify (Adjust Gradient) PurityCheck->Repurify No MS_Check Step 2: HR-MS (ESI) Mass Measurement PurityCheck->MS_Check Yes Repurify->HPLC MassMatch Observed Mass = Calc Mass +/- 5ppm? MS_Check->MassMatch SynthesisError Fail: Synthesis Error (Check Deprotection) MassMatch->SynthesisError No MSMS_Check Step 3: MS/MS Fragmentation (CID) MassMatch->MSMS_Check Yes FragCheck Diagnostic Ions Present? (m/z 105.03 & Lys+104 shift) MSMS_Check->FragCheck IsomerFail Fail: Regio-Isomer Detected (N-alpha Benzoylation) FragCheck->IsomerFail No NMR_Opt Optional: 1H-NMR (If MS/MS ambiguous) FragCheck->NMR_Opt Yes Final VALIDATED PRODUCT NMR_Opt->Final

Figure 1: Orthogonal validation workflow ensuring purity and regio-specificity of N-epsilon-benzoyl-L-lysine peptides.

Part 5: Case Study – The Isomeric Trap

Scenario: A researcher synthesized the histone fragment H3(1-20)K9bz.

  • Initial Check: Purity by HPLC (214 nm) was 98%. MS showed correct mass.

  • The Flaw: The researcher used standard Fmoc-Lys(Bz)-OH but performed a final acetylation step on the N-terminus without checking for benzoyl migration.

  • The Discovery: Using Protocol 2 (MS/MS) , the fragmentation spectrum showed a

    
     ion consistent with unmodified Lysine at position 9, and a 
    
    
    
    ion shifted by +104 Da.
  • Correction: The synthesis was repeated using orthogonal protection (Dde-Lys) to ensure site-specific benzoylation.

References

  • Huang, H., et al. (2018).[1] Lysine benzoylation is a histone mark regulated by SIRT2. Nature Communications. [Link]

    • Key citation for the biological relevance and MS identific
  • Supports the methodology for dual-wavelength and deriv
  • Authoritative source on general peptide purity standards and HPLC protocols.
  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.[Link]

    • Reference for optimizing C18 gradients for hydrophobic peptide modific

Sources

Benchmarking N-epsilon-benzoyl-L-lysine against novel lysine protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Static vs. The Dynamic: Benchmarking N-ε-Benzoyl-L-Lysine Against Next-Gen Orthogonal Protecting Groups

Part 1: Executive Summary & Strategic Positioning

The Core Conflict: In the landscape of Solid-Phase Peptide Synthesis (SPPS), N-ε-benzoyl-L-lysine (Bz-Lys) represents the "Ironclad Standard" of stability. Historically utilized as a robust masking group or to mimic post-translational modifications (PTMs), its amide linkage is notoriously resistant to cleavage. While this makes it excellent for "permanent" protection or PTM studies (e.g., histone benzoylation), it fails as a temporary orthogonal protecting group for complex synthesis (e.g., cyclization, branching).

The Challengers: This guide benchmarks Bz-Lys against three classes of novel orthogonal protecting groups that have revolutionized side-chain engineering:

  • Alloc (Allyloxycarbonyl): The Palladium-labile gold standard for orthogonality.

  • ivDde: The hydrazine-labile specialist for branched peptides.

  • Abac/Aboc: The emerging "Bio-orthogonal" class (2023-2024) cleavable by enzymatic or mild oxidative means.

Part 2: Technical Benchmarking & Causality

Stability vs. Removability Matrix
FeatureN-ε-Benzoyl (Bz) Alloc ivDde Abac (Novel)
Structure Amide (Stable)Carbamate (Pd-Labile)Vinylogous AmideCarbamate (Enz-Labile)
Fmoc Removal 100% Stable100% Stable>99% Stable*100% Stable
TFA Cleavage 100% Stable100% Stable100% Stable100% Stable
Deprotection Harsh (Strong Acid/Heat) or Enzymatic (Sirtuins)Pd(PPh₃)₄ / PhSiH₃ (Mild)2% Hydrazine (Mild)PLP (Vitamin B6) / Buffer
Primary Use PTM Mimicry, Permanent CappingCyclization, StaplingBranching, Ubiquitin ChainsNative Chemical Ligation
  • Expert Insight: Why does this matter? Bz-Lys is effectively a "dead end" in standard SPPS; once installed, it stays. Alloc and ivDde are "gates." You use Bz when you want the lysine to remain modified in the final protein. You use Alloc/ivDde when you need to free that lysine while still on the resin to attach a fluorophore, a drug, or another peptide chain.

Mechanistic Causality
  • The Benzoyl Lock: The amide bond in Bz-Lys resonates strongly, resisting nucleophilic attack. Removal requires conditions (e.g., HF/Heat) that often degrade the peptide backbone.

  • The Alloc Key: The allyl carbamate is stable to acid (TFA) and base (Piperidine) but collapses instantly upon

    
    -allyl complex formation with Palladium(0). This true orthogonality  allows you to modify the lysine side chain without touching the N-terminus (Fmoc) or other side chains (tBu/Trt).
    
  • The ivDde Trap: ivDde relies on the "pre-organization" of the cyclohexane ring. Hydrazine attacks the vinylogous ketone, forming a pyrazole byproduct that drives the reaction forward. Caution: ivDde can migrate to free amines if not handled carefully (see Protocol).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Novel" Standard – Alloc Deprotection for On-Resin Modification

Use this when you need to selectively functionalize a Lysine side chain (e.g., for stapling).

Reagents:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[1]

  • Scavenger: Phenylsilane (PhSiH₃) – Superior to Morpholine as it regenerates Pd(0).

  • Solvent: Dichloromethane (DCM).[2]

Step-by-Step:

  • Preparation: Swell resin (0.1 mmol scale) in DCM for 15 min under Argon. Critical: Oxygen poisons the Pd catalyst.

  • Cocktail: Dissolve 25 mg Pd(PPh₃)₄ (0.2 eq) and 250 µL PhSiH₃ (20 eq) in 4 mL dry DCM.

  • Reaction: Add cocktail to resin. Agitate gently for 30 min.

  • Validation (The Check): Drain and wash with DCM.[2] Repeat Step 2-3 once.

  • Wash: Wash heavily with DCM (5x), DMF (5x), and 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd black).

  • Kaiser Test: A Positive (Blue) result confirms the Alloc is gone and the ε-amine is free.

Protocol B: The "Branching" Standard – ivDde Removal

Use this for synthesizing ubiquitin chains or branched peptides.

Reagents:

  • Deprotection Mix: 2% Hydrazine monohydrate in DMF (

    
    ).
    

Step-by-Step:

  • Preparation: Swell resin in DMF.

  • Reaction: Treat resin with 2% Hydrazine/DMF for 3 x 3 minutes. Note: Short bursts prevent side reactions.

  • Monitoring: The solution will turn yellow (formation of indazole byproduct).

  • Wash: Wash with DMF (5x) immediately.

  • Validation: Kaiser Test (Blue = Free Amine).

  • Migration Check: If the N-terminus is free, ivDde can migrate there. Rule: Always keep the N-terminus Fmoc-protected during ivDde removal.

Part 4: Visualization & Logic

Diagram 1: The Orthogonality Decision Matrix

This diagram guides the researcher on which group to choose based on their synthetic goal.

OrthogonalityMatrix Start Select Lysine Strategy Goal_PTM Goal: Permanent Modification (e.g., Histone Probe) Start->Goal_PTM Goal_Mod Goal: On-Resin Modification (Cyclization/Labeling) Start->Goal_Mod Bz Use Bz-Lys (Stable Amide) Goal_PTM->Bz High Stability Required Cond_Acid Is the peptide Acid Sensitive? Goal_Mod->Cond_Acid Alloc Use Alloc-Lys (Pd-Labile) *Gold Standard* Cond_Acid->Alloc Yes (Avoid Acid) ivDde Use ivDde-Lys (Hydrazine-Labile) *Branching Specialist* Cond_Acid->ivDde No (Standard SPPS) Abac Use Abac-Lys (Enzymatic/Bio-Green) *Emerging Tech* Cond_Acid->Abac Bio-Compatibility Needed

Caption: Decision tree for selecting Lysine protecting groups. Bz-Lys is reserved for permanent modifications, while Alloc and ivDde serve as temporary orthogonal gates.

Diagram 2: Comparative Reaction Pathway (Bz vs. Alloc)

ReactionPathway Bz_Start Peptide-Lys(Bz) (Resin Bound) Bz_Cond Conditions: HF or Sirtuin Enzyme Bz_Start->Bz_Cond Difficult Bz_Result Free Lysine (Low Yield / Harsh) Bz_Cond->Bz_Result Difficult Alloc_Start Peptide-Lys(Alloc) (Resin Bound) Alloc_Cond Conditions: Pd(PPh3)4 / PhSiH3 Alloc_Start->Alloc_Cond Efficient Alloc_Result Free Lysine (High Yield / Mild) Alloc_Cond->Alloc_Result Efficient

Caption: Comparative deprotection efficiency. Alloc offers a mild, high-yield pathway suitable for complex synthesis, whereas Bz requires harsh or specific enzymatic conditions.

Part 5: References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6][7][8][9] Chemical Reviews. [Link]

  • Ma, Y. (2024).[10] "Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis." Journal of Peptides. [Link]

  • Hemantha, H. P., et al. (2023). "Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of Ubiquitin Chains." ACS Central Science. [Link][8]

  • CEM Corporation. (2020). "Automated Deprotection of Orthogonal Lysine Protecting Groups." Application Note. [Link]

  • Zheng, J.S., et al. (2013). "Total synthesis of histone H3 and H4." Nature Protocols. (Describes use of Bz-Lys as PTM).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.